Ibrutinib is a small molecule drug primarily utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia. It functions as an irreversible inhibitor of Bruton's tyrosine kinase, a critical signaling molecule in B-cell receptor pathways. By forming a covalent bond with the cysteine residue at position 481 in the active site of Bruton's tyrosine kinase, ibrutinib effectively inhibits its enzymatic activity, leading to decreased B-cell proliferation and survival .
The mechanism of action of ibrutinib involves a thia-Michael addition reaction, where the acrylamide group of ibrutinib covalently binds to the thiol group of cysteine at position 481 of Bruton's tyrosine kinase. This reaction results in the irreversible inhibition of the kinase, preventing downstream signaling pathways that promote B-cell survival and proliferation . Additionally, ibrutinib undergoes metabolic transformations primarily via cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to various metabolites with differing biological activities .
Ibrutinib exhibits significant biological activity by inhibiting B-cell receptor signaling. This inhibition leads to apoptosis in malignant B-cells and disrupts their migration and adhesion to supportive microenvironments. In preclinical studies, ibrutinib has been shown to reduce levels of anti-apoptotic proteins such as MCL1 and inhibit signaling pathways involving extracellular signal-regulated kinases, phosphoinositide 3-kinase, and nuclear factor kappa-light-chain-enhancer of activated B cells . The drug also modulates the expression of surface markers like CD20, enhancing its therapeutic efficacy in combination with other agents .
The synthesis of ibrutinib involves several key steps:
Ibrutinib is primarily indicated for:
Ibrutinib has been studied for its interactions with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong or moderate inhibitors of CYP3A can lead to increased plasma concentrations of ibrutinib, necessitating dose adjustments. Conversely, strong inducers can decrease its effectiveness . Additionally, interactions with antiplatelet agents may increase bleeding risks, highlighting the need for careful monitoring during concurrent therapies .
Ibrutinib belongs to a class of Bruton's tyrosine kinase inhibitors, which includes several other compounds. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Acalabrutinib | Selective BTK inhibitor | More selective than ibrutinib; potentially fewer off-target effects |
Zanubrutinib | BTK inhibitor | Designed to minimize side effects associated with ibrutinib; may have different pharmacokinetic properties |
Tirabrutinib | BTK inhibitor | Investigational; aims to overcome resistance seen with other BTK inhibitors |
Ibrutinib is unique due to its irreversible binding mechanism and broad application across various B-cell malignancies. Its ability to modulate multiple pathways involved in B-cell survival sets it apart from other compounds in its class .
Ibrutinib exhibits the molecular formula C₂₅H₂₄N₆O₂ with a molecular weight of 440.5 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 936563-96-1 [1] [2] [3]. The molecular structure contains twenty-five carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, and two oxygen atoms, indicating a complex heterocyclic architecture with multiple functional groups.
The International Union of Pure and Applied Chemistry systematic name for ibrutinib is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one [1] [4]. This nomenclature reflects the presence of a chiral center at the piperidine ring, designated with the (R) configuration. The compound possesses absolute stereochemistry with one defined stereocenter out of one possible stereocenter [5].
Ibrutinib contains several distinctive structural features that contribute to its chemical properties and biological activity. The core structure consists of a pyrazolo[3,4-d]pyrimidine heterocyclic system [6] [7]. This bicyclic framework serves as the central scaffold and contains an amino group at the 4-position, which contributes to the compound's ionization behavior [8] [6].
The molecule incorporates a 4-phenoxyphenyl substituent attached to the pyrazolopyrimidine core [6] [7]. This phenoxyphenyl moiety consists of two aromatic rings connected through an ether linkage, providing significant hydrophobic character to the molecule. The phenoxy group represents an important structural element that influences the compound's binding properties and lipophilicity.
A piperidine ring system is attached to the pyrazolopyrimidine core through a nitrogen-carbon bond [9] [7]. The piperidine ring contains the sole chiral center of the molecule, which exists in the (R) configuration [5] [9]. This chiral center is crucial for the compound's stereochemical identity and biological activity.
The acrylamide functional group represents a key reactive element of ibrutinib's structure [10] [11]. This α,β-unsaturated amide contains a terminal vinyl group that serves as an electrophilic warhead, enabling covalent binding to target proteins [12] [13]. The acrylamide functionality is essential for the compound's mechanism of action and distinguishes it from reversible inhibitors.
Ibrutinib demonstrates highly pH-dependent solubility characteristics. The compound exhibits slight solubility in acidic conditions, with a solubility of 1.6 milligrams per milliliter at pH 1.2 [14] [4]. However, at physiological pH ranges from 3 to 8, ibrutinib is classified as practically insoluble, with solubility values of 0.003 milligrams per milliliter at both pH 4.5 and pH 8 [14].
In organic solvents, ibrutinib shows markedly different solubility behavior. The compound is freely soluble in dimethyl sulfoxide and dimethyl formamide, achieving concentrations of approximately 30 milligrams per milliliter in both solvents [2] [15]. Ethanol provides moderate solubility at 0.25 milligrams per milliliter [15], while methanol supports good solubility without specific quantification [14].
Specialized solvent systems have been investigated for pharmaceutical applications. In pure 2-(2-ethoxyethoxy)ethanol, ibrutinib demonstrates excellent solubility with a mole fraction of 2.67×10⁻² at 298.15 Kelvin [16]. Conversely, in pure water, the mole fraction solubility drops dramatically to 1.43×10⁻⁷ at the same temperature [16].
Ibrutinib exhibits complex stability behavior that varies significantly with environmental conditions. The compound demonstrates excellent stability under neutral, thermal, and photolytic conditions during standard stress testing protocols [17] [18]. Under neutral pH conditions and moderate thermal exposure at 60 degrees Celsius, no degradation products are observed [17].
However, ibrutinib shows marked instability under specific stress conditions. The compound is highly sensitive to alkaline hydrolysis, particularly in 0.1 molar sodium hydroxide solutions, where five distinct degradation products are formed [17] [18]. Under acidic conditions with 0.1 molar hydrochloric acid at 80 degrees Celsius, the compound undergoes hydrolytic degradation to produce one major degradation product [17] [18].
Oxidative stress represents the most challenging stability condition for ibrutinib. The compound exhibits extreme sensitivity to oxidative degradation, even at ambient temperature conditions [17]. When exposed to hydrogen peroxide solutions, five distinct oxidative degradation products are generated [17].
The melting point of crystalline ibrutinib ranges from 149 to 158 degrees Celsius, with the onset temperature occurring within this range [4] [19]. More precise measurements indicate that the melting endothermic peak occurs at 159 degrees Celsius for the crystalline form [20].
Amorphous forms of ibrutinib exhibit significantly different thermal behavior. The glass transition temperature for amorphous ibrutinib ranges from 59 to 61 degrees Celsius, regardless of the amorphization method employed [20]. This substantial difference between crystalline and amorphous forms reflects the energy differences associated with different solid-state arrangements.
Thermal stability studies reveal that ibrutinib maintains structural integrity up to approximately 165 degrees Celsius [20]. Above this temperature, thermal degradation begins to occur through addition reactions at the acrylamide double bond, leading to oligomer formation [20]. At 180 degrees Celsius, approximately 50 percent degradation occurs, while exposure to 240 degrees Celsius results in 94 percent degradation [20].
The chemical reactivity of ibrutinib is dominated by its acrylamide functional group and pH-dependent behavior. The acrylamide warhead undergoes covalent bond formation through nucleophilic attack by cysteine residues in target proteins [12] [13]. Mechanistic studies indicate that the reaction proceeds through direct proton transfer from the cysteine thiol to the acrylamide carbonyl oxygen, followed by sulfur-carbon bond formation and subsequent keto-enol tautomerization [12] [13].
The compound exhibits multiple ionization equilibria due to the presence of four protonatable centers within the pH range of 2 to 10 [8]. The primary ionization occurs at the pyrimidine moiety with a pKa value of 3.74 in aqueous solution with methanol as co-solvent [4] [9]. This ionization behavior significantly influences solubility and chemical stability across different pH conditions.
Degradation pathways vary depending on the chemical environment. Under alkaline conditions, hydrolytic cleavage of the acrylamide bond represents the primary degradation mechanism [17] [18]. Oxidative degradation involves multiple pathways affecting different functional groups within the molecule, leading to the formation of five distinct oxidation products [17].
Ibrutinib possesses one chiral center located at the piperidine ring, resulting in two possible enantiomers [21] [22]. The pharmaceutically active form exists in the (R) configuration [5] [9]. Analytical methods have been developed for the separation and quantification of ibrutinib enantiomers using chiral chromatographic techniques [21] [22].
The compound can exist in different polymorphic forms, with three neat polymorphs designated as forms A, B, and C, along with a methanol solvate designated as form F [23]. Polymorph A represents the thermodynamically most stable form and crystallizes in a monoclinic crystal system with higher symmetry compared to other forms [23]. Form C represents a desolvated form of the methanol solvate F and demonstrates structural similarity that enables mutual transformation between these forms [23].
Conformational isomerism has been observed in ibrutinib derivatives, particularly those containing α-cyanoacrylamide modifications [24]. These derivatives exhibit both configurational isomerism about the alkene double bond (E and Z isomers) and conformational isomerism about the amide bond (cis and trans conformations) [24]. The interconversion between these isomeric forms is temperature-dependent and affects the overall molecular behavior in solution [24].
Property | Value | Classification | Reference |
---|---|---|---|
Molecular Formula | C₂₅H₂₄N₆O₂ | Heterocyclic compound | [1] [2] [3] |
Molecular Weight | 440.5 g/mol | Medium molecular weight | [1] [2] [3] |
Melting Point | 149-158°C | Moderate melting point | [4] [19] |
Water Solubility (pH 7) | 0.003 mg/mL | Practically insoluble | [14] |
DMSO Solubility | 30 mg/mL | Freely soluble | [2] [15] |
pKa | 3.74 | Weak base | [4] [9] |
Log P | 3.97 | Lipophilic | [9] |
Chiral Centers | 1 (R) | Enantiopure | [5] [9] |
Stress Condition | Stability | Degradation Products | Reference |
---|---|---|---|
Neutral pH | Stable | None | [17] [18] |
Acidic (0.1M HCl) | Susceptible | 1 product | [17] [18] |
Basic (0.1M NaOH) | Highly sensitive | 5 products | [17] [18] |
Oxidative (H₂O₂) | Extremely sensitive | 5 products | [17] |
Thermal (60°C) | Stable | None | [17] |
Photolytic (UV) | Stable | None | [17] |
Industrial synthesis of Ibrutinib has evolved significantly from the original patent routes to more efficient and economically viable processes. The most prominent industrial synthetic pathway involves a streamlined approach that minimizes the number of synthetic steps while maximizing overall yield and product purity [1] [2].
The improved industrial route described in patent EP3257855A1 represents a significant advancement over earlier methods [1]. This process involves a two-step sequence starting from compound Formula 1, which undergoes reaction with compound Formula 2 in the presence of a base to form compound Formula 3. Subsequently, compound Formula 3 reacts with compound Formula 4 in the presence of a base and catalyst to produce Ibrutinib directly [1]. This industrial pathway achieves total yields ranging from 45-65%, substantially higher than the original 8.1% yield reported in earlier patents [1] [2].
Another significant industrial advancement is the process described in WO2017134588A1, which employs an optimized acylation reaction in dimethyl sulfoxide [3]. This method involves washing the reaction mixture with water to form a biphasic system, followed by isolation of Ibrutinib as a solid. The process operates at controlled temperatures between 60°C to 120°C, with preferred ranges of 80°C to 100°C [1]. Industrial implementation of this route has demonstrated excellent scalability and cost-effectiveness [4].
The manufacturing process for commercial Ibrutinib production utilizes specialized equipment and controlled conditions to ensure consistent quality. The industrial pathways typically employ continuous monitoring systems and automated control mechanisms to maintain optimal reaction parameters [5]. Temperature control is particularly critical, with industrial processes maintaining temperatures between 80-100°C during key reaction steps [1] [6].
Laboratory scale preparation of Ibrutinib typically employs more flexible synthetic approaches that prioritize ease of execution and product characterization over large-scale efficiency. The most commonly used laboratory method involves the Mitsunobu reaction between 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and tert-butyl 3-hydroxypiperidine-1-carboxylate [2] [4].
The laboratory preparation begins with the synthesis of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. A typical procedure involves dissolving 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (2 grams, 7.7 millimoles) with p-phenoxybenzeneboronic acid (3.28 grams, 15.4 millimoles) and potassium phosphate (5.28 grams, 23.0 millimoles) in 25 milliliters of dioxane and 10 milliliters of water [7]. After argon purging for 20 minutes, tetrakis(triphenylphosphine)palladium (1.4 grams, 1.2 millimoles) is added, and the reaction proceeds at 120°C for 24 hours, yielding 1.75 grams of the desired intermediate with 75% yield [7].
Laboratory purification typically involves column chromatography using silica gel with hexane-ethyl acetate gradient systems, achieving purities of 95-98% with recoveries of 70-85% [8] [9]. Alternative laboratory purification methods include recrystallization from various solvents such as acetone, ethanol, or isopropanol, which can achieve purities exceeding 98% with recoveries of 80-95% [10] [11].
Small-scale preparations often utilize microwave-assisted synthesis to accelerate reaction rates and improve yields. These methods typically employ reaction times of 2-6 hours compared to conventional heating methods requiring 12-24 hours [12] [13]. Laboratory protocols emphasize the use of inert atmosphere conditions, particularly nitrogen or argon purging, to prevent oxidative degradation of sensitive intermediates [14] [7].
The synthesis of Ibrutinib relies on several critical intermediates, each playing a specific role in constructing the final molecular architecture. The most important intermediate is 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8), which serves as the core pyrazolo-pyrimidine scaffold [7] [15].
(S)-N-Boc-3-hydroxypiperidine represents another crucial chiral intermediate with the molecular formula C10H19NO3 [16] [17]. This compound is typically prepared through asymmetric reduction of 1-boc-3-piperidinone using ketoreductase enzymes or chemical reducing agents [16] [18]. The enzymatic approach employs ketoreductase ChKRED03, achieving high enantiomeric excess (greater than 99% ee) and space-time yields up to 774 grams per liter per day [16] [18].
3-Bromo-4-aminopyrazolo[3,4-d]pyrimidine functions as an alternative starting material for Suzuki coupling approaches [2] [12]. This intermediate is prepared through bromination of the corresponding 4-aminopyrazolo[3,4-d]pyrimidine using N-bromosuccinimide or bromine in appropriate solvents [19].
Tert-butyl 3-hydroxypiperidine-1-carboxylate (Boc-protected hydroxypiperidine) serves as a protected form of the piperidine alcohol, facilitating subsequent coupling reactions while preventing unwanted side reactions [20] [21]. The Boc protection is typically introduced using di-tert-butyl dicarbonate in the presence of triethylamine [22].
Optimization of Ibrutinib synthetic routes focuses on several critical parameters including temperature control, reaction time, catalyst loading, and solvent selection. Temperature optimization typically involves maintaining reaction conditions between 80-100°C for optimal yield and purity balance [1] [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and product degradation [23].
Catalyst loading optimization has demonstrated that 2-5 mol% of palladium catalysts provides optimal performance in Suzuki coupling reactions [7] [24]. Higher catalyst loadings do not significantly improve yields but increase costs and complicate purification procedures [2]. The choice of palladium catalyst system significantly impacts both reaction efficiency and product quality [7].
Solvent selection plays a crucial role in reaction optimization. The most effective solvents for various steps include dimethylformamide, toluene, and 2-methyltetrahydrofuran [3] [25]. These solvents provide good solubility for reactants while maintaining chemical stability under reaction conditions [1] [26]. Green chemistry approaches favor the use of 2-methyltetrahydrofuran as a more environmentally benign alternative to traditional ethereal solvents [27].
Reaction time optimization studies indicate that 6-12 hours provides the optimal balance between conversion and side product formation [28] [12]. Extended reaction times beyond 24 hours do not improve yields significantly but increase energy consumption and operational costs [2] [4].
pH control optimization demonstrates that maintaining pH between 7-8 provides optimal conditions for most synthetic steps [29] [9]. This pH range minimizes acid- or base-catalyzed side reactions while maintaining adequate reaction rates [8].
Green chemistry approaches to Ibrutinib synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions. The implementation of biocatalytic processes represents a significant advancement in sustainable synthesis [16] [18] [27]. Enzymatic asymmetric reduction using engineered ketoreductases eliminates the need for expensive chiral auxiliaries and harsh reducing agents [16].
The use of renewable solvents such as 2-methyltetrahydrofuran derived from biomass sources provides an environmentally sustainable alternative to petroleum-derived solvents [27]. This solvent demonstrates excellent performance in key synthetic steps while reducing environmental impact [3].
Supercritical fluid extraction using carbon dioxide offers a green purification alternative to traditional organic solvent-based methods [30]. This approach achieves purities of 95-98% with recoveries of 75-90% while eliminating organic solvent waste [30].
Atom economy optimization focuses on designing synthetic routes that maximize the incorporation of starting material atoms into the final product [27]. Modern green chemistry approaches to Ibrutinib synthesis achieve atom economies exceeding 70%, compared to less than 40% for traditional routes [31].
Catalytic process intensification employs microwave irradiation and flow chemistry techniques to reduce reaction times and energy consumption [27]. These approaches can reduce synthesis times from days to hours while maintaining or improving product quality [12].
Water-based synthetic methods are being developed to replace organic solvents in specific synthetic steps [32]. These aqueous processes employ phase-transfer catalysts and surfactants to facilitate reactions in environmentally benign media [33].
Purification of Ibrutinib employs multiple complementary techniques depending on the scale and purity requirements. Column chromatography using silica gel with hexane-ethyl acetate gradient systems remains the standard for laboratory-scale purification [8] [9]. This method achieves purities of 95-98% with recoveries of 70-85%, making it suitable for research and development applications [11].
Recrystallization represents the most cost-effective purification method for industrial applications [10] [34]. Common recrystallization solvents include acetone, ethanol, isopropanol, and methanol, which achieve purities of 98-99.5% with recoveries of 80-95% [10] [11]. The choice of recrystallization solvent significantly affects crystal morphology and dissolution properties [34] [35].
Liquid-liquid extraction using ethyl acetate, dichloromethane, or 2-methyltetrahydrofuran provides an efficient purification method for industrial scale operations [3] [36]. This technique achieves purities of 90-95% with recoveries of 85-95%, making it highly suitable for large-scale manufacturing [37].
Preparative high-performance liquid chromatography offers the highest purity levels (greater than 99%) but with lower recoveries of 60-80% [38] [9]. This method is primarily used for analytical standards and research applications requiring exceptional purity [6] [29].
Crystallization from solvates represents an advanced purification approach that can simultaneously improve purity and pharmaceutical properties [34] [32]. Studies have identified eight different solvates of Ibrutinib that can improve dissolution rates by up to 8.5 times compared to non-solvated forms [34]. These solvates are prepared using solvents such as halogenated benzenes, xylenes, and anisole [39] [32].
Solid-phase extraction using C18 cartridges with acetonitrile-water systems provides clean, automated purification for analytical applications [30]. This method achieves purities of 90-95% with recoveries of 80-90% and is particularly useful for biological sample preparation [40] [41].
Irritant;Health Hazard;Environmental Hazard